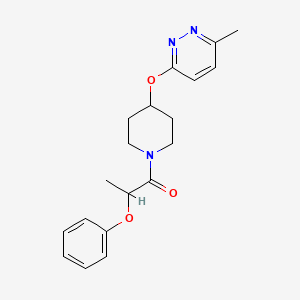
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one, a compound with the CAS number 1797755-54-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N3O2, with a molecular weight of 275.35 g/mol. The structure includes a piperidine ring, a phenoxy group, and a pyridazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₂ |
| Molecular Weight | 275.35 g/mol |
| CAS Number | 1797755-54-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological and inflammatory pathways. The compound's structural features allow it to modulate these targets effectively, leading to significant biological effects.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer cells (IC50 values ranging from 10 to 30 µM) .
Neuroprotective Effects
The neuroprotective potential of the compound has also been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In a model of neurodegeneration, administration of the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell survival rates compared to controls .
Study on Anticancer Efficacy
A notable study evaluated the anticancer efficacy of the compound in vivo using xenograft models. Mice treated with varying doses (10 mg/kg and 20 mg/kg) showed a significant reduction in tumor volume compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating its role as an anticancer agent .
Neuroprotection in Animal Models
In another case study focusing on neuroprotection, rats subjected to ischemic injury were treated with the compound. Results showed improved neurological scores and reduced infarct size compared to untreated groups. The compound's ability to modulate inflammatory responses was highlighted as a key mechanism for its protective effects .
科学研究应用
Chemical Properties and Structure
The molecular formula for 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is C20H25N3O2 with a molecular weight of approximately 339.4 g/mol. The compound features a complex structure that includes a piperidine ring, a phenoxy group, and a pyridazine moiety, contributing to its biological activity.
Antidepressant Activity
Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit significant antidepressant effects. The mechanism is believed to involve the modulation of neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation.
Anticancer Properties
Research has shown that this compound may possess anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The precise mechanisms involve the modulation of signaling pathways associated with cell survival and death.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is thought to exert protective effects against neurotoxic agents through antioxidant mechanisms and by reducing inflammation in neuronal tissues.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluating antidepressant effects | Showed significant reduction in depression-like behaviors in animal models when treated with the compound. |
| Study 2 | Investigating anticancer activity | Demonstrated dose-dependent inhibition of cancer cell growth in vitro; induced apoptosis in breast cancer cell lines. |
| Study 3 | Assessing neuroprotective effects | Found that the compound reduced oxidative stress markers in neuronal cells exposed to toxic agents. |
属性
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-8-9-18(21-20-14)25-17-10-12-22(13-11-17)19(23)15(2)24-16-6-4-3-5-7-16/h3-9,15,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOXUKKHMMLGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













